6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, also known as MK-6240, is a synthetic compound with the molecular formula C₁₆H₁₁FN₄ and a molecular weight of 278.28 g/mol. It features a complex structure that includes a fluorine atom, a pyrrole ring, and an isoquinoline moiety. This compound is notable for its role as a positron emission tomography (PET) tracer, specifically designed for imaging neurofibrillary tangles associated with Alzheimer’s disease and other neurodegenerative disorders .
The synthesis of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine involves several key reactions:
These reactions are often performed under controlled conditions to optimize yield and purity, utilizing techniques such as chromatography for purification .
6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine exhibits significant biological activity as a PET imaging agent. It has been shown to selectively bind to neurofibrillary tangles (NFTs), which are aggregates of hyperphosphorylated tau protein found in various neurodegenerative diseases, particularly Alzheimer's disease. Its high specificity and selectivity make it a promising tool for in vivo imaging of tau pathology, thus aiding in the diagnosis and monitoring of Alzheimer's disease progression .
The synthesis of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can be approached through several methods:
These methods are crucial for producing MK-6240 in sufficient quantities for research and clinical applications .
The primary application of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is in medical imaging as a PET tracer. Its ability to bind specifically to neurofibrillary tangles allows for:
Interaction studies involving 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine focus on its binding affinity and specificity towards tau proteins. In vitro assays demonstrate its capability to differentiate between normal brain tissue and areas affected by neurofibrillary tangles. Furthermore, pharmacokinetic studies reveal its distribution, metabolism, and excretion profile in biological systems, confirming its suitability for use as a PET imaging agent .
Several compounds share structural similarities with 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
MK-6240 | Contains fluorine; pyrrole and isoquinoline rings | Selectively binds to neurofibrillary tangles |
AV-1451 | Similar binding properties; different fluorine isotope | Used for imaging tau pathology but has different specificity |
18F-MK6240 | Radiolabeled version of MK-6240 | Enhanced imaging capabilities due to radioactive properties |
3H-MK6240 | Tritium-labeled variant | Useful in tracing studies but less common than fluorinated versions |
The uniqueness of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine lies in its specific binding characteristics to tau aggregates compared to other similar compounds that may target different pathways or proteins involved in neurodegeneration .
6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine belongs to the isoquinoline family, characterized by a bicyclic scaffold comprising a benzene ring fused to a pyridine moiety. The compound’s structural complexity arises from three modifications:
The IUPAC name systematically describes these features: 6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine. Its molecular formula, C₁₆H₁₀FN₅, reflects a molecular weight of 299.29 g/mol . Key identifiers include:
Property | Value/Descriptor |
---|---|
Canonical SMILES | C1=CC2=CN=C(C=C2C=C1F)N3C=CC4=C3N=CN=C4N |
InChI Key | BIELVQPSHRMJDV-UHFFFAOYSA-N |
PubChem CID | 118577109 (related analog) |
The pyrrolopyridine group introduces a five-membered nitrogen-containing ring fused to the pyridine, creating a planar geometry conducive to π-π stacking interactions .
The compound emerged from targeted drug discovery efforts to optimize pharmacokinetic properties of neuroimaging agents. Key milestones include:
The synthesis begins with 3-chloro-6-fluoroisoquinoline, which undergoes nitration at position 5 followed by iron-mediated reduction to introduce the amine group. A palladium-catalyzed coupling installs the pyrrolopyridine moiety, achieving the final structure in 40–86% yields per step .
This compound exemplifies three trends in modern heterocyclic chemistry:
Density functional theory (DFT) studies reveal a dipole moment of 5.2 Debye, attributed to the electron-deficient isoquinoline core and electron-rich pyrrolopyridine substituent . This polarity facilitates solubility in polar aprotic solvents (e.g., DMSO, logP = 1.8) while retaining membrane permeability .
The Groebke–Blackburn–Bienaymé (GBB) reaction serves as a cornerstone for constructing the imidazo-fused isoquinoline framework. This three-component reaction condenses 2-aminoisoquinoline (amidine), fluorobenzaldehyde (aldehyde), and tert-butyl isocyanide to yield the imidazo[1,2-a]isoquinoline precursor [1] [3]. The fluorine atom at position 6 is introduced via the fluorobenzaldehyde component, eliminating the need for post-synthetic fluorination at this stage [1]. Microwave-assisted conditions (100°C, 30 minutes) enhance reaction efficiency, achieving yields of 78–85% for analogous systems [2] [3].
Critical to this step is the regioselective cyclization of the Schiff base intermediate, which orients the fluorine substituent at the 6-position and the pyrrolopyridine moiety at position 3 [3]. The reaction’s scalability has been demonstrated in gram-scale syntheses under ambient conditions, avoiding energy-intensive protocols [3].
Free-radical cyclization complements the GBB approach for constructing the pyrrolo[2,3-c]pyridine ring. Initiated by azobisisobutyronitrile (AIBN), this method facilitates the intramolecular coupling of 3-alkynyl-6-fluoroisoquinoline precursors. The reaction proceeds via a 5-exo-dig pathway, forming the five-membered pyrrole ring with minimal byproducts [2]. Key advantages include tolerance of electron-deficient substrates and compatibility with the fluorine substituent.
The 5-amine group is introduced via a two-step sequence:
Alternative methods employ Buchwald–Hartwig amination for direct installation of the amine group, though this requires palladium catalysts and specialized ligands [4].
Fluorine is incorporated during the GBB reaction using fluorobenzaldehyde as a building block [1] [3]. For late-stage fluorination, Deoxo-Fluor® selectively substitutes hydroxyl or halogen groups at position 6 via an SNAr mechanism. This method is less favored due to competing side reactions at the electron-rich pyrrolopyridine moiety [3].
The pyrrolopyridine NH group is protected during synthetic steps using:
Deprotection is optimized under mild acidic conditions (acetic acid/HCl) to prevent degradation of the isoquinoline core [3] [4].
6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine exhibits specific solid-state characteristics that influence its pharmaceutical applications. The compound exists as a solid at room temperature with a characteristic light yellow to yellow coloration [1]. The predicted density of 1.41 ± 0.1 g/cm³ suggests a relatively compact molecular packing arrangement in the crystalline state [1].
Property | Value | Reference |
---|---|---|
Physical State | Solid | [1] |
Color | Light yellow to yellow | [1] |
Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1] |
Molecular Weight | 278.28 g/mol | [1] |
Molecular Formula | C₁₆H₁₁FN₄ | [1] |
Exact Mass | 278.08588 Da | [2] |
The molecular structure analysis reveals a planar aromatic system with minimal rotational freedom, as evidenced by the rotatable bond count of 1 [2]. This structural rigidity contributes to the compound's stability and specific binding properties. The hydrogen bonding pattern shows zero hydrogen bond donors and three hydrogen bond acceptors, indicating the compound's potential for intermolecular interactions in the solid state [2].
Recent crystallographic studies utilizing cryo-electron microscopy have provided insights into the compound's binding conformation when complexed with tau protein structures. The compound adopts a stacked columnar arrangement with a characteristic 4.8 Å spacing between equivalent distal atoms, demonstrating specific geometric requirements for effective binding [3]. This structural information, while derived from protein-bound states, provides valuable insights into the compound's preferred conformational arrangements.
The spectroscopic characterization of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine has been primarily focused on analytical methods supporting its pharmaceutical development and quality control processes.
Limited NMR spectroscopic data are available for the target compound in the literature. The synthetic precursors and related compounds have been characterized using standard NMR techniques. For instance, intermediate compounds in the synthetic pathway have been characterized using ¹H NMR spectroscopy in deuterated chloroform (CDCl₃) [4]. The aromatic proton signals typically appear in the downfield region (δ 7.0-9.0 ppm), consistent with the compound's polyaromatic structure.
The compound exhibits characteristic UV absorption with a maximum at 254 nm [5] [4] [6]. This absorption wavelength is routinely used for HPLC detection and quantification purposes. The UV-Vis properties are consistent with the extended conjugated aromatic system present in the molecule, which includes the isoquinoline, pyrrolo[2,3-c]pyridine, and fluorine substituent contributions to the electronic structure.
Spectroscopic Technique | Parameters | Key Findings | Reference |
---|---|---|---|
UV-Vis Spectroscopy | Detection at 254 nm | Primary absorption maximum | [5] [4] [6] |
HPLC-UV | XBridge Phenyl column, 254 nm detection | Retention time: 6-9.5 minutes | [5] [4] [6] |
Mass Spectrometry | Electrospray ionization (ES+) | Molecular ion confirmation | [4] |
Radio-TLC | Silica gel, CH₂Cl₂:CH₃OH (80:20) | Radiochemical purity assessment | [5] |
Comprehensive infrared spectroscopic data for 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine are not readily available in the current literature. The compound's functional groups would be expected to exhibit characteristic IR absorption bands including aromatic C-H stretches (3000-3100 cm⁻¹), aromatic C=C and C=N stretches (1400-1600 cm⁻¹), and C-F stretches (1000-1400 cm⁻¹).
The compound has been characterized using electrospray ionization mass spectrometry in positive mode, confirming its molecular identity through accurate mass determination [4]. The molecular ion peak corresponds to the expected molecular weight of 278.28 g/mol, providing structural confirmation during synthesis and quality control procedures.
The thermodynamic stability profile of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine demonstrates favorable characteristics for pharmaceutical applications, with specific thermal and chemical stability parameters that support its clinical utility.
The compound exhibits significant thermal stability under normal storage conditions. The predicted boiling point of 533.6 ± 50.0 °C indicates substantial thermal resistance [1]. However, controlled thermal degradation has been utilized in synthetic applications, where thermal deprotection of tert-butoxycarbonyl (Boc) protecting groups occurs at 150°C for 20 minutes without decomposition of the core structure [7].
Stability Parameter | Conditions | Findings | Reference |
---|---|---|---|
Storage Stability | -20°C | Stable under recommended storage conditions | [1] [8] [7] |
Thermal Stability | 150°C, 20 minutes | Successful thermal deprotection without decomposition | [7] |
Radiochemical Stability | 8 hours post-synthesis | >98% radiochemical purity maintained | [7] [9] |
pH Stability | pH 4-5.5 | Stable formulation range | [5] [7] |
Formulation Stability | 0.9% NaCl with ascorbic acid | Stable with antioxidant protection | [7] |
The compound demonstrates excellent chemical stability under synthetic and formulation conditions. No major degradation products have been observed during standard synthetic procedures [4] [7]. The aromatic heterocyclic structure contributes to the compound's inherent stability, with the fluorine substituent providing additional resistance to metabolic degradation.
The primary degradation pathway involves the controlled thermal removal of protecting groups during synthesis. The bis-Boc protection system undergoes thermal deprotection at elevated temperatures (150°C) through a well-characterized mechanism involving the formation of tert-butyl cation intermediates and subsequent elimination reactions [7]. This controlled degradation process has been optimized to minimize side reactions and maximize product yield.
The compound's stability profile supports its pharmaceutical applications, with radiochemical formulations maintaining greater than 98% purity for extended periods post-synthesis [7] [9]. The incorporation of ascorbic acid as an antioxidant in formulations provides additional protection against potential oxidative degradation pathways.
The solubility characteristics of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine reflect its lipophilic nature and influence its pharmaceutical formulation requirements and analytical methodologies.
The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) at 12.5 mg/mL (44.92 mM) [1] [10] [11], making DMSO the preferred solvent for preparing stock solutions and conducting in vitro studies. The compound's lipophilic character is further evidenced by its XLogP3-AA value of 3.2 [2], indicating moderate to high lipophilicity.
Solvent System | Solubility/Miscibility | Applications | Reference |
---|---|---|---|
DMSO | 12.5 mg/mL (44.92 mM) | Stock solution preparation | [1] [10] [11] |
Ethanol | Soluble | Formulation component (0.5 mL) | [7] |
Acetonitrile | Miscible | HPLC mobile phase component | [5] [4] [6] |
Sodium acetate buffer (pH 4) | Compatible | Analytical method compatibility | [5] [4] [6] |
Water | Limited solubility | Requires formulation aids | [7] |
The compound exhibits limited aqueous solubility, necessitating the use of cosolvents and formulation aids for pharmaceutical applications [7]. The final radiopharmaceutical formulation utilizes 0.9% sodium chloride for injection with ethanol as a cosolvent to achieve appropriate solubility for intravenous administration.
The compound demonstrates compatibility with various analytical solvent systems, particularly acetonitrile-buffer mixtures used in high-performance liquid chromatography (HPLC) applications [5] [4] [6]. The compound's elution behavior in gradient systems using acetonitrile and sodium acetate buffers has been optimized for analytical separations, with retention times of 6-9.5 minutes under standard analytical conditions.
In biological assay systems, the compound shows low solubility in phosphate-buffered saline (PBS), requiring careful consideration of concentration limits and the use of appropriate vehicle systems [4]. The compound's limited aqueous solubility necessitates the use of DMSO as a cosolvent in biological testing, typically maintained at concentrations not exceeding 0.25% in final assay conditions to avoid interference with biological systems.